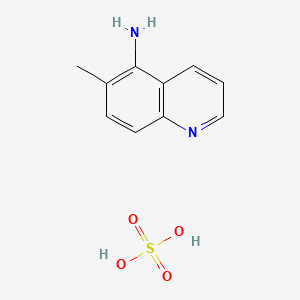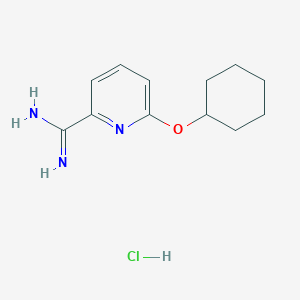![molecular formula C15H25NOSi B11858498 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine CAS No. 101161-24-4](/img/structure/B11858498.png)
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms This compound is notable for its unique structural properties, which include a phenyl group, two methyl groups, and a trimethylsilyl group attached to the oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a trimethylsilyl-substituted aldehyde in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3-phenyl-1,2-oxazolidine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-Phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine: Similar structure but with variations in the substitution pattern.
Uniqueness
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
101161-24-4 |
|---|---|
Molekularformel |
C15H25NOSi |
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
(2,5-dimethyl-3-phenyl-1,2-oxazolidin-4-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C15H25NOSi/c1-12-14(11-18(3,4)5)15(16(2)17-12)13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3 |
InChI-Schlüssel |
LKMZTFJRULTACO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(N(O1)C)C2=CC=CC=C2)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)




![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)


